5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features a unique structure combining furan, hydroxyphenyl, phenyl, and dihydropyrrolo[3,4-c]pyrazol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions.
Synthesis of the 2-hydroxyphenyl intermediate: This can be achieved through the hydroxylation of a phenyl precursor.
Cyclization to form the dihydropyrrolo[3,4-c]pyrazol ring: This step involves the reaction of the furan-2-ylmethyl and 2-hydroxyphenyl intermediates with a suitable nitrogen source under acidic or basic conditions, followed by cyclization to form the desired ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and hydroxyphenyl moieties.
Reduction: Reduction reactions can occur at the dihydropyrrolo[3,4-c]pyrazol ring, potentially leading to the formation of fully reduced pyrazole derivatives.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives and quinone-like structures.
Reduction: Products may include fully reduced pyrazole derivatives.
Substitution: Products can vary widely depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Its incorporation into materials can enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenylpyrazole
- 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-1H-pyrazole
Uniqueness
The presence of the dihydropyrrolo[3,4-c]pyrazol ring in 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one distinguishes it from similar compounds. This unique ring structure imparts specific chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H17N3O3/c26-17-11-5-4-10-16(17)19-18-20(24-23-19)22(27)25(13-15-9-6-12-28-15)21(18)14-7-2-1-3-8-14/h1-12,21,26H,13H2,(H,23,24) |
InChI Key |
NPCHUJMJLPDVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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